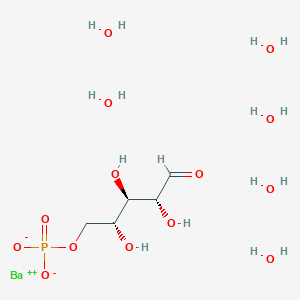![molecular formula C17H14N2O4S B092371 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid CAS No. 18524-46-4](/img/structure/B92371.png)
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid, also known as Sudan IV, is a synthetic dye that is widely used in scientific research. It is a member of the azo dye family, which is characterized by the presence of an azo group (-N=N-) that links two aromatic rings. Sudan IV has a deep red color and is soluble in organic solvents such as ethanol, acetone, and chloroform.
Wirkmechanismus
The mechanism of action of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is based on its ability to bind to nonpolar molecules such as lipids. The dye has a hydrophobic tail that interacts with the hydrophobic tails of the lipids, while the hydrophilic head interacts with the aqueous environment. This results in the formation of a stable complex that can be visualized by microscopy or spectroscopy.
Biochemical and Physiological Effects:
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is not known to have any significant biochemical or physiological effects on living organisms. However, it should be noted that the dye is not biocompatible and can be toxic if ingested or inhaled. Therefore, appropriate safety precautions should be taken when handling 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is its high specificity for neutral lipids. This makes it a valuable tool for researchers studying lipid metabolism and storage in cells and tissues. In addition, 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is relatively easy to use and can be applied to a variety of sample types.
However, there are also some limitations to the use of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV. For example, the dye is not suitable for staining polar lipids such as phospholipids and sphingolipids. In addition, 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is not very sensitive and may not detect low levels of lipids in some samples. Finally, the dye is not compatible with aqueous solutions and requires the use of organic solvents, which can be hazardous and require special handling.
Zukünftige Richtungen
There are several future directions for research involving 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV. One possibility is to develop new dyes with improved specificity and sensitivity for different types of lipids. Another area of interest is the use of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV in combination with other techniques such as mass spectrometry and fluorescence microscopy to obtain more detailed information about lipid metabolism and function. Finally, there is a need for further studies on the safety and toxicity of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV, particularly in the context of environmental and occupational exposure.
Synthesemethoden
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV can be synthesized by diazotizing 2-amino-1-naphthol and coupling it with m-toluenesulfonic acid. The reaction proceeds in an acidic medium and requires careful temperature control. The yield of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is typically high, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV has a wide range of applications in scientific research. One of its main uses is as a stain for lipids in histology and cytology. 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is particularly useful for staining neutral lipids such as triglycerides, which are abundant in adipose tissue. The dye binds to the lipid droplets and gives them a red color, allowing them to be visualized under a microscope.
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is also used in biochemistry to study the binding of proteins and other biomolecules to lipid membranes. The dye can be incorporated into liposomes, which are artificial vesicles made of lipid bilayers. By monitoring the fluorescence of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV, researchers can determine the degree of membrane fusion and the stability of the liposomes.
Eigenschaften
CAS-Nummer |
18524-46-4 |
|---|---|
Produktname |
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid |
Molekularformel |
C17H14N2O4S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-11-10-13(24(21,22)23)7-8-15(11)18-19-17-14-5-3-2-4-12(14)6-9-16(17)20/h2-10,20H,1H3,(H,21,22,23) |
InChI-Schlüssel |
FEACTMUAXQJDBH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O |
Andere CAS-Nummern |
18524-46-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















